

Commercial suppliers of high-purity Cyclo(Leu-Val) for research.

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Compound of Interest

Compound Name: Cyclo(Leu-Val)

Cat. No.: B1605604

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High-Purity Cyclo(Leu-Val) for Advanced Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclo(Leu-Val)

Cyclo(Leu-Val), a cyclic dipeptide with the molecular formula $C_{11}H_{20}N_2O_2$, is a naturally occurring secondary metabolite identified in various microorganisms, including bacteria and fungi.[1] As a member of the 2,5-diketopiperazine (DKP) class of compounds, **Cyclo(Leu-Val)** possesses a rigid and stable heterocyclic scaffold, contributing to its diverse biological activities. This structural feature makes it an attractive candidate for drug discovery and development, with research highlighting its potential as an antimicrobial, anticancer, and quorum sensing modulatory agent.[1] These application notes provide a comprehensive overview of commercially available high-purity **Cyclo(Leu-Val)** for research purposes, along with detailed protocols for investigating its key biological functions.

Commercial Suppliers of High-Purity Cyclo(Leu-Val)

For researchers requiring high-purity **Cyclo(Leu-Val)** for in vitro and in vivo studies, several reputable commercial suppliers are available. It is imperative to source this compound from suppliers who provide comprehensive analytical data to ensure the reliability and reproducibility

of experimental results. The products listed below are strictly for research use only and not for human or veterinary use.

Supplier	Product Name	CAS Number	Purity	Available Quantities	Notes
Biosynth	Cyclo(Leu-Val)	5625-50-3	High Purity	25 mg, 50 mg, 100 mg	Stated for pharmaceutical testing and research purposes.
MedchemExpress	Cyclo(Leu-Val)	5625-50-3	≥95%	5 mg, 10 mg, 50 mg, 100 mg	Provided as a natural product for research use only.
ChemFaces	Cyclo(Leu-Val)	5625-50-3	≥98% (HPLC)	5 mg, 10 mg, 20 mg	Offers the compound in various solvents upon request.
BioCrick	Cyclo(Leu-Val)	5625-50-3	High Purity	5 mg, 10 mg, 20 mg, 50 mg, 100 mg	Provides a Certificate of Analysis, HPLC, MS, and NMR data.
CP Lab Safety	Cyclo(-leu-pro)	2873-36-1	min 95%	1 gram	Note: This is a related compound, not Cyclo(Leu-Val). Included for reference.

Application Notes and Experimental Protocols

The following sections detail the potential applications of **Cyclo(Leu-Val)** in various research fields and provide step-by-step protocols for its investigation.

Antimicrobial and Anti-Biofilm Activity

Cyclic dipeptides, including **Cyclo(Leu-Val)**, have demonstrated significant potential in combating microbial infections. Their proposed mechanism of action includes the disruption of bacterial cell wall synthesis.^[1] Furthermore, these compounds can inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics.

This protocol determines the lowest concentration of **Cyclo(Leu-Val)** that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).

Experimental Protocol:

- **Preparation of **Cyclo(Leu-Val)** Stock Solution:** Dissolve high-purity **Cyclo(Leu-Val)** in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 10 mg/mL.
- **Bacterial Culture:** Prepare a fresh overnight culture of the target bacterial strain (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*) in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- **Serial Dilution:** In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the **Cyclo(Leu-Val)** stock solution in the broth medium to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
- **Inoculation:** Add the diluted bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5×10^5 CFU/mL. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.

- **MIC Determination:** The MIC is the lowest concentration of **Cyclo(Leu-Val)** at which no visible bacterial growth is observed.
- **MBC Determination:** To determine the MBC, plate 10 μ L from each well showing no visible growth onto an appropriate agar medium. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a $\geq 99.9\%$ reduction in the initial inoculum.

This protocol assesses the ability of **Cyclo(Leu-Val)** to inhibit biofilm formation.

Experimental Protocol:

- **Preparation of Bacterial Suspension:** Prepare a bacterial suspension as described in the MIC/MBC protocol.
- **Assay Setup:** In a sterile 96-well flat-bottom microtiter plate, add the appropriate growth medium and serial dilutions of **Cyclo(Leu-Val)**.
- **Inoculation:** Add the bacterial suspension to each well. Include a positive control (bacteria and medium) and a negative control (medium only).
- **Incubation:** Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
- **Washing:** Carefully discard the medium and planktonic cells from each well. Gently wash the wells three times with sterile phosphate-buffered saline (PBS).
- **Staining:** Add 100 μ L of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
- **Washing:** Discard the crystal violet solution and wash the wells three times with PBS.
- **Solubilization:** Add 200 μ L of 30% (v/v) acetic acid or 95% (v/v) ethanol to each well to solubilize the stained biofilm.
- **Quantification:** Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the treated wells compared to the positive control indicates the inhibition of biofilm formation.

Anticancer Activity and Apoptosis Induction

Cyclo(Leu-Val) has been reported to exhibit apoptotic effects on tumor cells, suggesting its potential as a therapeutic agent in cancer research.[1] The following protocols are designed to evaluate its cytotoxic activity and its ability to induce programmed cell death.

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan product.

Experimental Protocol:

- **Cell Culture:** Culture a human cancer cell line (e.g., HeLa, MCF-7) in the appropriate complete growth medium in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **Cyclo(Leu-Val)** in the complete growth medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
- **Incubation:** Incubate the plate for 24, 48, or 72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

- **Cell Treatment:** Seed cells in 6-well plates and treat them with the IC₅₀ concentration of **Cyclo(Leu-Val)** for a predetermined time (e.g., 24 hours). Include an untreated control.
- **Cell Harvesting:** Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
- **Washing:** Wash the cells twice with cold PBS.
- **Resuspension:** Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
- **Staining:** Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quorum Sensing (QS) Inhibition

Cyclic dipeptides can act as signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. **Cyclo(Leu-Val)** may act as an antagonist to QS systems.

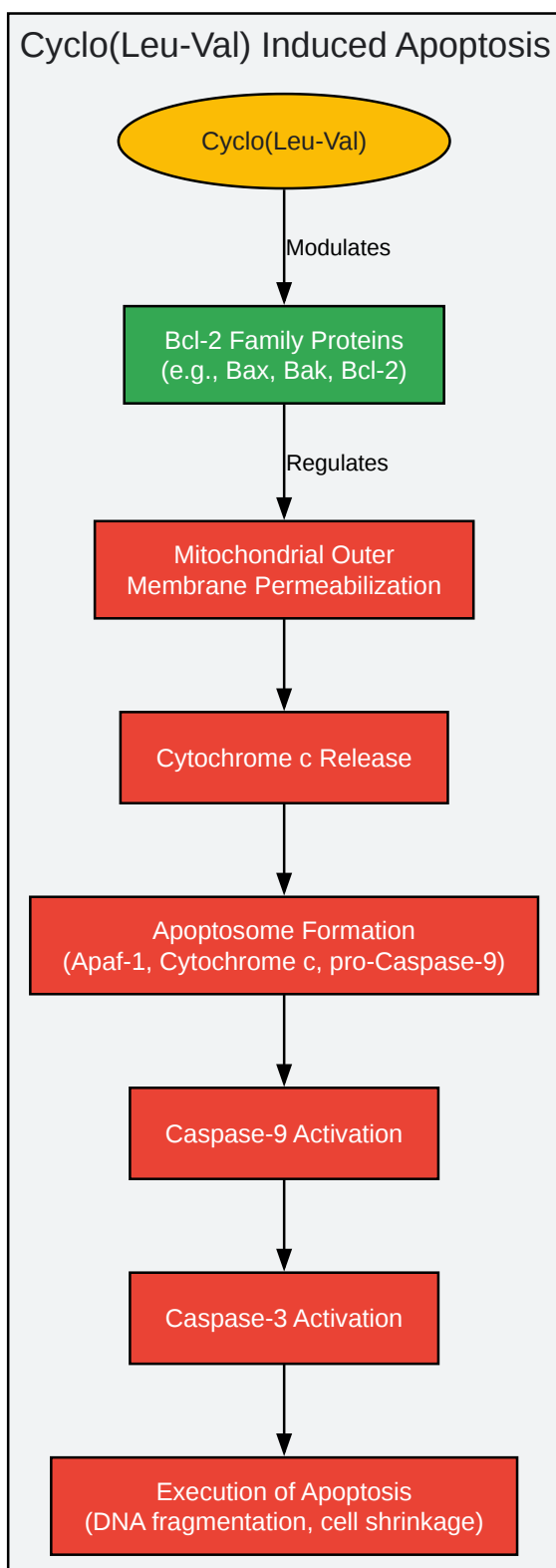
This assay utilizes a reporter strain, *Chromobacterium violaceum*, which produces a purple pigment called violacein in response to N-acyl-homoserine lactone (AHL) signaling molecules. Inhibition of violacein production indicates QS inhibition.

Experimental Protocol:

- Preparation of Reporter Strain: Grow an overnight culture of *C. violaceum* (a mutant strain that does not produce its own AHL but responds to exogenous AHLs) in Luria-Bertani (LB) broth.
- Assay Setup: In a sterile 96-well plate, add LB broth, a suitable AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL), and serial dilutions of **Cyclo(Leu-Val)**.
- Inoculation: Add the diluted overnight culture of *C. violaceum* to each well.
- Incubation: Incubate the plate at 30°C for 24 hours with gentle shaking.
- Violacein Extraction: Add 100 µL of 10% SDS to each well to lyse the cells. Then, add 100 µL of DMSO to extract the violacein.
- Quantification: Measure the absorbance at 585 nm. A decrease in absorbance in the presence of **Cyclo(Leu-Val)** indicates the inhibition of quorum sensing.

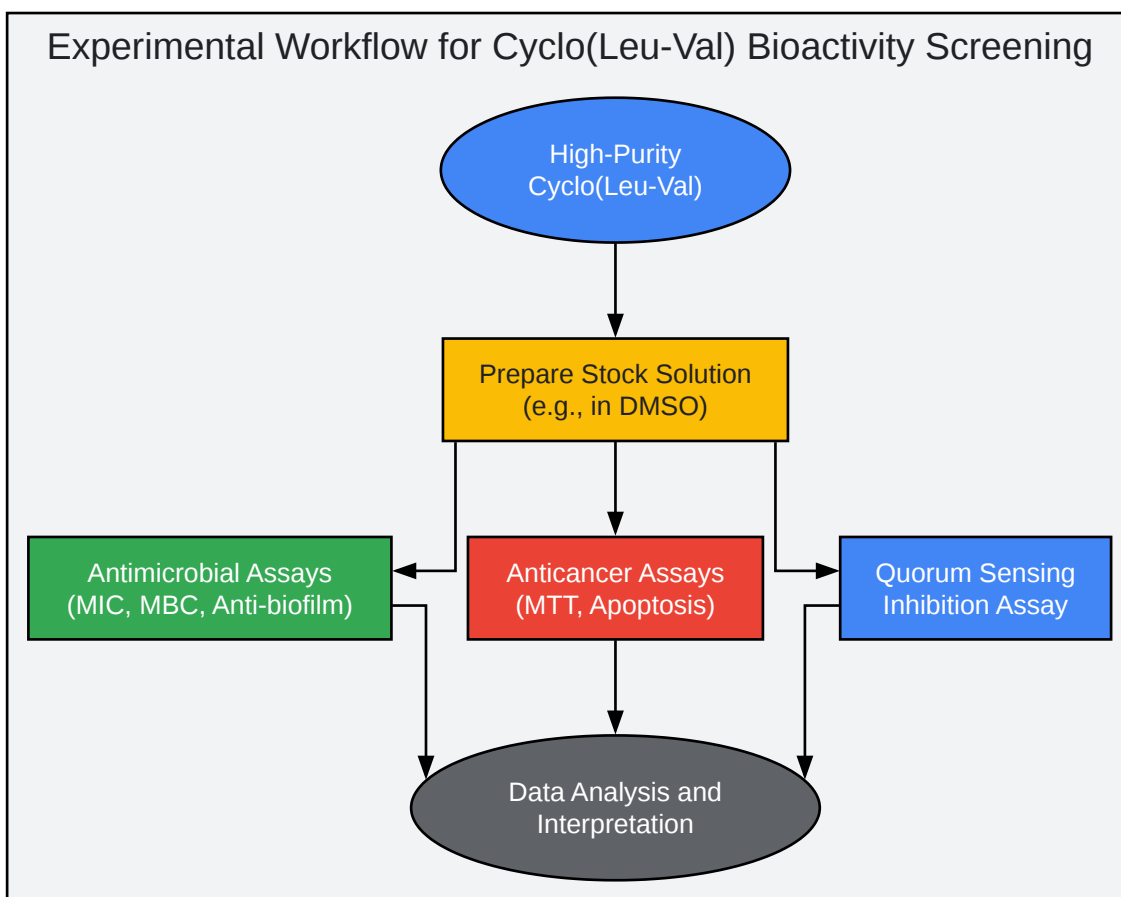
Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway for **Cyclo(Leu-Val)**-induced apoptosis and a general experimental workflow for screening its biological activities.



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Caption: Hypothetical intrinsic apoptosis pathway induced by **Cyclo(Leu-Val)**.



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Caption: General workflow for screening the biological activities of **Cyclo(Leu-Val)**.

Conclusion

High-purity **Cyclo(Leu-Val)** presents a valuable tool for researchers exploring novel therapeutic agents. Its demonstrated antimicrobial, anti-biofilm, and anticancer properties warrant further investigation. The protocols and information provided in these application notes offer a solid foundation for scientists and drug development professionals to explore the full potential of this intriguing cyclic dipeptide. As with any research compound, it is crucial to employ rigorous experimental design and appropriate controls to ensure the validity of the findings.

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References

- 1. biosynth.com [biosynth.com]
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